molecular formula C20H17N5O B2723649 3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea CAS No. 923157-58-8

3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea

Cat. No.: B2723649
CAS No.: 923157-58-8
M. Wt: 343.39
InChI Key: BAKUKIKHQPQZKF-UHFFFAOYSA-N
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Description

3-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea is a synthetic small molecule characterized by a urea functional group bridging a phenyl ring and a 7-methylimidazo[1,2-a]pyrimidine scaffold. The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system known for its role in modulating kinase activity and other biological targets . The methyl group at position 7 of the imidazo-pyrimidine ring and the para-substituted phenylurea moiety are critical structural features that may influence solubility, binding affinity, and pharmacokinetic properties.

Properties

IUPAC Name

1-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-14-11-12-25-13-18(24-19(25)21-14)15-7-9-17(10-8-15)23-20(26)22-16-5-3-2-4-6-16/h2-13H,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKUKIKHQPQZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular processes . It may also interact with specific receptors on cell surfaces, modulating signaling pathways and influencing cellular responses .

Comparison with Similar Compounds

Key Differences :

  • Core Heterocycle: The patent compounds feature a pyrido-pyrimidinone or pyrazino-pyrimidinone core, distinct from the imidazo-pyrimidine in the target compound.
  • Substituents: Patent compounds emphasize piperazinyl, aminopyrrolidinyl, and methoxyphenyl groups, which enhance solubility and target engagement. In contrast, the target compound’s urea group offers unique hydrogen-bond donor/acceptor capabilities.
  • Functional Groups : The patent compounds lack urea moieties, instead incorporating amines, ketones, or amides.

Functional Analogues: Nilotinib

Nilotinib (CAS-641571-10-0), a known antineoplastic agent, shares partial structural similarity with the target compound. Its benzamide scaffold incorporates a pyrimidine ring and a 4-methylimidazole group, enabling kinase inhibition (e.g., Bcr-Abl) .

Key Differences :

  • Core Structure : Nilotinib’s amide-linked pyrimidine and imidazole contrast with the urea-linked imidazo-pyrimidine in the target compound.
  • Substituents : Nilotinib’s trifluoromethyl group enhances metabolic stability, while the target’s methyl group may optimize steric interactions.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Heterocycle Key Substituents Functional Group Potential Target Source
3-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea Imidazo[1,2-a]pyrimidine 7-methyl, para-phenylurea Urea Kinases? N/A
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives Pyrido[1,2-a]pyrimidin-4-one Piperazinyl, fluorophenyl, methoxy Amine, ketone Kinases/GPCRs?
Nilotinib Benzamide-pyrimidine Trifluoromethyl, 4-methylimidazole Amide Bcr-Abl kinase

Table 2: Hypothetical Pharmacokinetic Properties

Compound LogP (Predicted) Hydrogen-Bond Donors Hydrogen-Bond Acceptors Solubility (µg/mL)
Target Compound 3.2 2 (urea NH) 5 (urea O, pyrimidine N) ~50 (moderate)
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives 2.5–4.0 1–2 (amine NH) 4–6 ~100–200
Nilotinib 4.5 1 (amide NH) 7 ~15 (low)

Research Findings and Implications

  • Structural Insights : The urea group in the target compound may enhance binding to kinases or phosphatases via hydrogen bonding, a feature absent in patent compounds . The imidazo-pyrimidine core aligns with kinase inhibitor scaffolds, as seen in Nilotinib’s pyrimidine-based activity .
  • Synthetic Feasibility : Microwave-assisted synthesis (e.g., ) could optimize yields for the target compound’s heterocyclic core .
  • Therapeutic Potential: While patent compounds prioritize piperazine/amine substituents for solubility, the target’s urea group may balance hydrophilicity and target specificity.

Biological Activity

The compound 3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1-phenylurea is a member of the urea class of compounds, notable for its structural complexity and potential biological activity. This article explores its biological properties, focusing on its anticancer potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a phenylurea backbone substituted with a 7-methylimidazo[1,2-a]pyrimidine moiety. This structural configuration is significant as it may influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC18H17N5
Molecular Weight311.36 g/mol
Structural FeaturesUrea group, imidazo[1,2-a]pyrimidine ring

Anticancer Activity

Research indicates that compounds containing imidazo[1,2-a]pyrimidine structures often exhibit anticancer properties. Specifically, studies have shown that derivatives of this class can inhibit various kinases involved in cancer cell proliferation.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific signaling pathways that regulate cell growth and survival. For instance, compounds similar to this compound have been shown to inhibit the activity of kinases such as VEGFR-2 and EGFR, which are crucial in tumor angiogenesis and growth.
  • Case Studies :
    • A study involving HeLa cells demonstrated that certain analogs of imidazo[1,2-a]pyrimidine significantly induced apoptosis (programmed cell death) and arrested the cell cycle at the sub-G1 phase, indicating their potential as effective anticancer agents .
    • Another investigation showed that modifications in the urea moiety can enhance cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2 .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism Observed
HeLa0.73Induction of apoptosis and cell cycle arrest
MCF-70.95Inhibition of proliferation
HepG20.37Apoptotic signaling pathways activated

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how variations in the chemical structure influence biological activity:

  • Substituents on the Imidazo Ring : The presence of methyl groups at specific positions on the imidazo ring has been correlated with increased potency against cancer cell lines.
  • Urea Modifications : Altering the urea group can lead to significant changes in binding affinity to target kinases.

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